

Application Notes: Synthesis of 2-Amino-5-nitrobenzonitrile

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Compound of Interest

Compound Name: 2-Amino-5-nitrobenzonitrile

Cat. No.: B098050

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Introduction

2-Amino-5-nitrobenzonitrile, also known as 5-nitroanthranilonitrile or 2-cyano-4-nitroaniline, is a valuable chemical intermediate.^{[1][2]} Its molecular structure, which includes amino, nitro, and nitrile functional groups, makes it a versatile building block in organic synthesis.^[3] This compound is primarily used in the manufacturing of azo dyes and other specialty colorants.^[3] ^[4] The protocols detailed below describe a high-yield synthesis method starting from 5-nitroanthranilic acid amide, a route noted for its efficiency.^[4]

Data Presentation

A summary of the physical and chemical properties of **2-Amino-5-nitrobenzonitrile** is provided below. The reaction conditions for several synthesis variations are also included, highlighting the impact of different dehydrating agents and solvents on reaction yield and product melting point.

Table 1: Physicochemical Properties of **2-Amino-5-nitrobenzonitrile**

Property	Value	Reference(s)
CAS Number	17420-30-3	[1]
Molecular Formula	C ₇ H ₅ N ₃ O ₂	[5]
Molecular Weight	163.13 g/mol	[1]
Appearance	Yellow to brownish powder/crystal	[2][5][6]
Melting Point	200-212 °C	[1][2][5]
Solubility	Readily soluble in acetone, chloroform, and benzene; sparingly soluble in water and ethanol.	[5]

Table 2: Summary of Synthesis Protocols via Dehydration of 5-Nitroanthranilic Acid Amide

Dehydrating Agent	Solvent	Temperature (°C)	Time	Yield (%)	Melting Point (°C)	Reference
Phosphorus Oxychloride	N/A (neat)	70 - 85	30 min	88%	207 - 208	[4]
Phosphorus Oxychloride	N/A (neat)	80 - 90	15 min	75.5%	204 - 206	[4]
Phosphorus Pentachloride	Dioxane	40	1 hr	96%	203 - 204	[4]
Phosphorus Oxychloride	Nitrobenzene	100 - 110	15 min	63.5%	201 - 202	[4]

Experimental Protocols

The following protocol is based on a high-yield procedure for the synthesis of **2-Amino-5-nitrobenzonitrile** from 5-nitroanthranilic acid amide using phosphorus oxychloride.[4]

Materials and Equipment:

- 5-Nitroanthranilic acid amide
- Phosphorus oxychloride (POCl₃)
- Sodium carbonate (soda ash)
- Methylene chloride
- Deionized water

- Round-bottom flask equipped with a magnetic stirrer and heating mantle
- Condenser (optional, for reactions requiring reflux)
- Buchner funnel and vacuum flask
- Standard laboratory glassware
- Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves

Protocol 1: Synthesis using Phosphorus Oxychloride

This procedure details the dehydration of 5-nitroanthranilic acid amide to form the target nitrile.
[\[4\]](#)

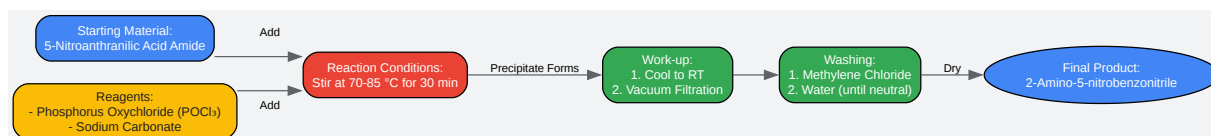
- **Reaction Setup:** In a suitable round-bottom flask, combine 360 parts by weight of 5-nitroanthranilic acid amide and 36 parts by weight of sodium carbonate.
- **Reagent Addition:** To this mixture, add 1080 parts by weight of phosphorus oxychloride.
- **Reaction Conditions:** Stir the mixture and heat to a temperature of 70-85 °C for 30 minutes.
- **Work-up and Isolation:** After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.
- **Filtration:** Collect the solid product by vacuum filtration using a Buchner funnel.
- **Washing:** Wash the filter cake first with methylene chloride. Continue washing with water until the filtrate is neutral.
- **Drying:** Dry the resulting yellow-to-brownish solid to obtain **2-Amino-5-nitrobenzonitrile**. This method typically yields around 287 parts by weight (88% of theory).[\[4\]](#)
- **Characterization:** The final product can be characterized by its melting point (207-208 °C) and spectroscopic methods (IR, NMR).[\[4\]](#)

Alternative Synthesis Route:

An alternative pathway to **2-Amino-5-nitrobenzonitrile** involves the reaction of 2-chloro-5-nitrobenzonitrile with ammonia.[5] However, this method may require high pressure and temperature conditions and can be complicated by side reactions. The dehydration of 5-nitroanthranilic acid amide is generally a more direct and efficient laboratory-scale synthesis.[4]

Visualization

The following diagram illustrates the workflow for the synthesis of **2-Amino-5-nitrobenzonitrile** via the dehydration of 5-nitroanthranilic acid amide.



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Caption: Synthetic workflow for **2-Amino-5-nitrobenzonitrile**.

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